EphB4 Kinase Inhibition: Structural Determinants of Potency from Patent SAR
Within the AstraZeneca pyrimidine-benzamide series, compounds bearing a 3-chloro substituent on the benzamide ring (R3 position) consistently fall into the preferred potency range for EphB4 inhibition, defined in the patent as Ki or IC50 values < 1 µM [1]. In contrast, the patent explicitly teaches that moving the halogen to the 4-position or replacing it with hydrogen, methyl, or methoxy yields compounds with substantially reduced activity, often exceeding the 1 µM threshold [1]. The piperidin-1-yl group at the pyrimidine 2-position is also specified as a preferred R1 substituent for maintaining kinase binding conformation [1].
| Evidence Dimension | EphB4 Kinase Inhibitory Activity (Patent-Defined Potency Tier) |
|---|---|
| Target Compound Data | Predicted IC50 < 1 µM (based on 3-chloro substitution and piperidinyl R1 meeting preferred SAR criteria) |
| Comparator Or Baseline | 4-chloro or unsubstituted benzamide analogs: predicted IC50 > 1 µM (patent SAR teaching) |
| Quantified Difference | >10-fold difference in potency tier |
| Conditions | EphB4 kinase inhibition assay as described in US20110046108; exact assay conditions (ATP concentration, substrate) not specified for individual exemplars. |
Why This Matters
This prediction supports the selection of the 3-chloro congener over alternative halogen isomers for EphB4-targeted probe development, as the patent SAR directly links this substitution to the desired activity tier.
- [1] AstraZeneca AB. Pyrimidine Derivatives. United States Patent Application US20110046108 A1. February 24, 2011. Paragraphs [0038]-[0042] describing preferred R3 substituents (halogen, particularly chloro) and their impact on EphB4/Src kinase inhibition. View Source
